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Compound of Interest

Compound Name: Caron

Cat. No.: B12837106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of carone and menthone, two monoterpenoid

ketones with applications as flavoring agents. The information presented herein is intended for

a technical audience and is supported by available scientific data on their chemical properties,

sensory profiles, and biosynthetic origins. While direct comparative studies are limited, this

guide synthesizes existing data to offer a comprehensive overview for research and

development purposes.

Chemical and Physical Properties
Both carone and menthone are monoterpenoids, sharing a common molecular formula but

differing in their cyclic structure. These structural differences contribute to their distinct sensory

characteristics.
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Property Carone Menthone

Chemical Formula C₁₀H₁₆O C₁₀H₁₈O

Molar Mass 152.23 g/mol 154.25 g/mol

Structure Bicyclic monoterpenoid ketone
Monocyclic monoterpenoid

ketone

Appearance - Colorless liquid[1]

Boiling Point - 207-210 °C[2]

Density - 0.893 g/mL at 20 °C[2]

Solubility -
Soluble in ether, alcohol,

benzene, acetone[2]

Sensory Profile and Flavor Characteristics
The flavor profiles of carone and menthone are primarily defined by their mint-like and

herbaceous notes. However, subtle differences in their aroma and taste contribute to their

distinct applications.

Carone
The flavor profile of carone is primarily described as being reminiscent of caraway and

peppermint. This suggests a flavor profile that combines spicy, slightly pungent notes with a

cooling, minty character. Quantitative sensory data for carone is not readily available in the

literature, which limits a more detailed characterization of its flavor attributes and intensity.

Menthone
Menthone possesses a well-characterized flavor profile, described as having a fresh, cool, and

sweet peppermint aroma with woody-dry undertones.[3] It is a key contributor to the

characteristic flavor of peppermint oil. The sensory perception of menthone is often described

as less harsh and sweeter than menthol, with additional herbal and green facets.[3]
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Sensory Attribute Carone (Inferred) Menthone

Primary Aroma Caraway, Peppermint Minty, Peppermint[1]

Secondary Notes Spicy, Herbaceous
Cool, Sweet, Woody-dry,

Herbal, Green[3][4]

Taste - Cooling, Minty, Woody[5]

Odor Threshold Data not available

Low; contributes noticeable

mint character even at low

concentrations[4]

Biosynthetic Pathways
The biosynthetic pathways of carone (inferred from the closely related carvone) and menthone

originate from the universal precursor for monoterpenes, geranyl diphosphate (GPP).

Biosynthesis of Carvone (as a proxy for Carone)
The biosynthesis of carvone, a structurally similar monoterpenoid ketone, has been elucidated

and serves as a likely model for carone biosynthesis. The pathway proceeds from geranyl

diphosphate through the following key steps:

Cyclization: Geranyl diphosphate is cyclized to form (+)-limonene, catalyzed by limonene

synthase.[6][7]

Hydroxylation: Limonene is then hydroxylated to produce (+)-trans-carveol by limonene-6-

hydroxylase.[6][7]

Oxidation: Finally, trans-carveol is oxidized to carvone.[6][7]

Geranyl Diphosphate (+)-LimoneneLimonene Synthase (+)-trans-CarveolLimonene-6-hydroxylase Carvonetrans-Carveol Dehydrogenase
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Biosynthesis of Menthone
The biosynthesis of menthone is a key part of the overall pathway leading to menthol in

peppermint (Mentha x piperita). The pathway from geranyl diphosphate to menthone involves

several enzymatic steps:

Cyclization: Geranyl diphosphate is cyclized to (-)-limonene by (-)-limonene synthase.[3][8]

Hydroxylation: (-)-Limonene is hydroxylated to (-)-trans-isopiperitenol by (-)-limonene-3-

hydroxylase.[8]

Dehydrogenation: (-)-trans-Isopiperitenol is oxidized to (-)-isopiperitenone by (-)-trans-

isopiperitenol dehydrogenase.[1]

Reduction: (-)-Isopiperitenone is reduced to (+)-cis-isopulegone by (-)-isopiperitenone

reductase.[1]

Isomerization: (+)-cis-Isopulegone undergoes isomerization to (+)-pulegone.[3]

Reduction: Finally, (+)-pulegone is reduced to (-)-menthone by pulegone reductase.[3]

Geranyl Diphosphate (-)-Limonene(-)-Limonene Synthase (-)-trans-Isopiperitenol(-)-Limonene-3-hydroxylase (-)-Isopiperitenone

(-)-trans-Isopiperitenol
Dehydrogenase (+)-cis-Isopulegone

(-)-Isopiperitenone
Reductase (+)-PulegoneIsomerase (-)-MenthonePulegone Reductase
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Biosynthesis of Menthone

Experimental Protocols for Flavor Analysis
A comprehensive evaluation of flavoring agents like carone and menthone typically involves a

combination of sensory and analytical techniques.

Sensory Evaluation
Objective: To characterize and quantify the sensory attributes of the flavoring agent.

Methodology: Quantitative Descriptive Analysis (QDA)
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Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and trained to identify and rate the intensity of specific aroma and flavor

attributes (e.g., minty, spicy, sweet, cooling) using a standardized lexicon.

Sample Preparation: Solutions of carone and menthone are prepared at various

concentrations in a neutral solvent (e.g., water, ethanol/water mixture) or a relevant food

matrix.

Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths) and

rate the intensity of each attribute on a line scale (e.g., 0-15).

Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, PCA) to

determine the sensory profile of each compound and identify significant differences.
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Sensory Evaluation Workflow

Panelist Selection & Training

Sensory Evaluation (QDA)

Sample Preparation

Data Analysis (ANOVA, PCA)

Sensory Profile Generation

Analytical Workflow
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GC-MS Analysis
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Compound Identification & Quantification

Aroma Profile Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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